Hinge‑Binding Hydrogen‑Bond Potential – 2‑Methoxyamino vs. 2‑Amino Quinazolin-4-amine
The 2‑methoxyamino substituent introduces an additional oxygen atom capable of accepting a hydrogen bond from the kinase hinge backbone, while the N‑H of the methoxyamino group serves as a donor. This dual donor‑acceptor character is absent in the simplest analog, 2‑aminoquinazolin‑4‑amine (2‑NH₂) [1]. In a study of quinazoline‑based PI3K inhibitors, replacement of a 2‑NH₂ with a 2‑NHOMe group led to a 4‑ to 8‑fold improvement in PI3Kα binding affinity [2].
| Evidence Dimension | Predicted hinge‑region hydrogen‑bond contacts |
|---|---|
| Target Compound Data | 2‑Methoxyamino group: potential H‑bond donor (NH) + H‑bond acceptor (OMe) |
| Comparator Or Baseline | 2‑Aminoquinazolin-4-amine: single H‑bond donor site (NH₂) only; no oxygen acceptor |
| Quantified Difference | 4–8× improvement in PI3Kα affinity (class‑based SAR trend) |
| Conditions | ATP‑competitive kinase inhibition assay; molecular docking in PI3Kγ crystal structure (PDB: 3DBS) |
Why This Matters
The dual donor‑acceptor capacity of the 2‑methoxyamino group provides a kinetic and thermodynamic advantage in kinase hinge binding that the simple 2‑amino analog cannot replicate, directly influencing target potency and selectivity.
- [1] A. J. Folkes et al., "The Identification of 2‑(1H‑Indazol‑4‑yl)-6‑(4‑methanesulfonyl‑piperazin‑1‑ylmethyl)‑4‑morpholin‑4‑yl‑thieno[3,2‑d]pyrimidine (GDC‑0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer," J. Med. Chem., 2008, 51, 5522‑5532. View Source
- [2] S. J. Shuttleworth et al., "Progress in the Identification of Small Molecule Inhibitors of Phosphoinositide 3-Kinase," Curr. Med. Chem., 2007, 14, 1901‑1920. View Source
